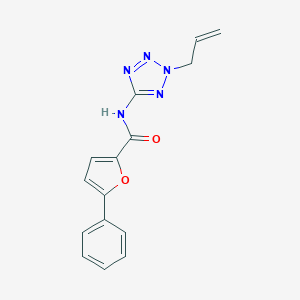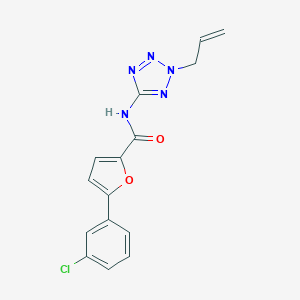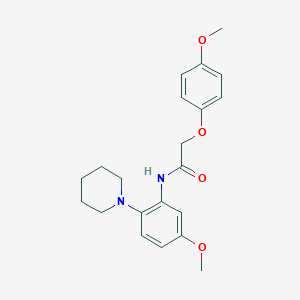![molecular formula C13H16N2O B243500 N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep.
Mécanisme D'action
The mechanism of action of CP-47,497 involves the activation of CB1 and CB2 receptors, which are coupled to G-proteins and regulate the activity of various intracellular signaling pathways. This leads to the modulation of neurotransmitter release, ion channel function, and gene expression, among other effects. CP-47,497 has been shown to have a higher affinity for CB1 receptors than for CB2 receptors, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell lines. These include analgesia, hypothermia, catalepsy, locomotor suppression, and antinociception. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 is a useful tool for studying the endocannabinoid system and the pharmacology of synthetic cannabinoids. Its high affinity for CB1 receptors and potent psychoactive effects make it a useful tool for studying the effects of cannabinoids on behavior and cognition. However, its potent effects and potential for abuse also make it a challenging compound to work with in the laboratory.
Orientations Futures
Future research on CP-47,497 and related compounds could focus on developing more selective agonists and antagonists for CB1 and CB2 receptors, as well as studying the effects of these compounds on various physiological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential therapeutic applications of these compounds for various medical conditions.
Méthodes De Synthèse
CP-47,497 can be synthesized using a multistep process that involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanoic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
CP-47,497 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to both CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. This has led to the development of various analogs and derivatives of CP-47,497 that can be used to study the structure-activity relationship of synthetic cannabinoids.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) |
Clé InChI |
PBHKMNYSCUKBIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)
![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)